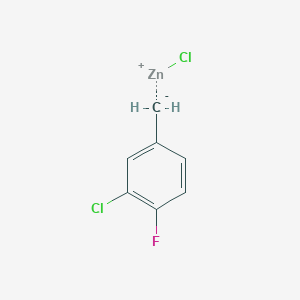
3-Chloro-4-fluorobenzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-Fluorobenzylzinc chloride: (MFCD11226469) is an organozinc compound commonly used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-Fluorobenzylzinc chloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chloro-4-Fluorobenzylzinc chloride can undergo oxidation reactions, typically forming the corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: This compound can be reduced to form the corresponding benzylzinc compound, which can further react with electrophiles.
Substitution: It is highly reactive in nucleophilic substitution reactions, where the zinc moiety can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylzinc derivatives.
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-4-Fluorobenzylzinc chloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-Fluorobenzylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom during the reaction. This makes it highly effective in cross-coupling reactions, where it can form bonds with various electrophiles.
Vergleich Mit ähnlichen Verbindungen
- 3-Chlorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- Benzylzinc chloride
Comparison: 3-Chloro-4-Fluorobenzylzinc chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution provides distinct reactivity patterns compared to its analogs. For instance, the presence of the fluoro group can enhance the compound’s stability and reactivity in certain reactions, making it more versatile in synthetic applications.
Eigenschaften
Molekularformel |
C7H5Cl2FZn |
|---|---|
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
2-chloro-1-fluoro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AYBCKVANGGTXKP-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC(=C(C=C1)F)Cl.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)

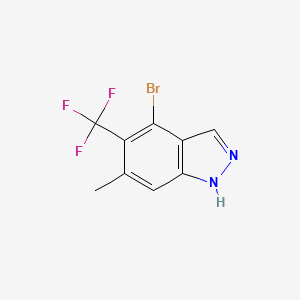
![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)

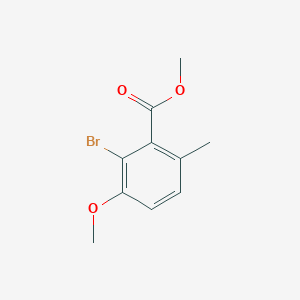
![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)
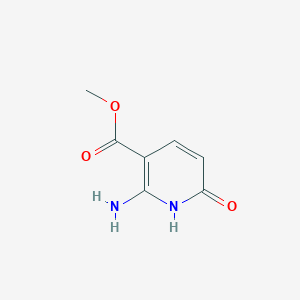

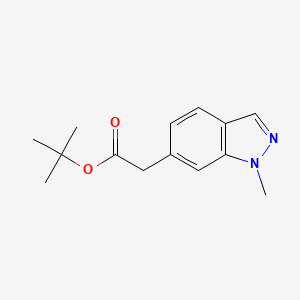

![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)


